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Compound of Interest

Compound Name: 3-Bromooctane

Cat. No.: B146061 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromooctane, a key intermediate in various chemical syntheses. The document is intended

for researchers, scientists, and professionals in drug development and related fields, offering a

detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Data Presentation
The following sections summarize the key spectroscopic data for 3-Bromooctane in a

structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules. Due to the limited availability of public experimental spectra

for 3-Bromooctane, the following data is a combination of referenced data for similar

compounds and predicted values.

¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum of 3-Bromooctane is predicted to show distinct signals for the

different proton environments. The electron-withdrawing effect of the bromine atom will cause

the proton on the carbon to which it is attached (C3) to be the most deshielded.
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Protons
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

H3 ~3.8 - 4.2 Multiplet 1H

H2, H4 ~1.6 - 2.0 Multiplet 4H

H5, H6, H7 ~1.2 - 1.5 Multiplet 6H

H1, H8 ~0.9 Triplet 6H

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The carbon atom directly bonded to the bromine atom (C3) is significantly

deshielded. While a specific public data source with a full peak list is not readily available,

SpectraBase and PubChem indicate the availability of ¹³C NMR data for 3-Bromooctane.[1][2]

The following are typical estimated chemical shifts based on structure-property relationships.

Carbon Chemical Shift (δ, ppm) (Estimated)

C3 ~55 - 65

C2, C4 ~30 - 40

C5 ~25 - 35

C6 ~20 - 30

C7 ~20 - 30

C1, C8 ~10 - 20

Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromooctane, available from the NIST WebBook, displays characteristic

absorption bands corresponding to the vibrations of its functional groups.[3]
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Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H stretching (alkane)

1465 Medium C-H bending (methylene)

1380 Medium C-H bending (methyl)

~650 Medium-Strong C-Br stretching

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Bromooctane is available from the NIST

WebBook.[4] The spectrum is characterized by the molecular ion peak and a distinct

fragmentation pattern. PubChem also lists the most abundant peaks from the GC-MS analysis.

[1]

m/z Relative Abundance Assignment

192/194 Low
[C₈H₁₇Br]⁺˙ (Molecular ion,

M⁺˙ and M+2⁺˙)

113 Moderate [C₈H₁₇]⁺ (Loss of Br)

71 High [C₅H₁₁]⁺

57 Base Peak [C₄H₉]⁺

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

29 High [C₂H₅]⁺

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
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Sample Preparation: A sample of 3-Bromooctane (typically 5-25 mg for ¹H NMR and 20-100

mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of

approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR. The instrument is locked onto the deuterium

signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity. For ¹H

NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a

larger number of scans is typically required due to the low natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as 3-Bromooctane, a neat spectrum can be

obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a

thin film.

Data Acquisition: A background spectrum of the empty spectrometer is first recorded to subtract

the contributions from atmospheric CO₂ and water vapor. The sample holder containing the salt

plates with the liquid film is then placed in the beam path of the IR spectrometer, and the

spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile liquid like 3-Bromooctane, the sample is

typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for

separation and purification before analysis. In the ion source, the molecules are bombarded

with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation

(Electron Ionization, EI).

Mass Analysis and Detection: The resulting positively charged ions and fragments are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the

mass spectrum.
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Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromooctane.

Spectroscopic Analysis Workflow for 3-Bromooctane
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Caption: General workflow of spectroscopic analysis for 3-Bromooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

